2-(Difluoromethoxy)phenyl isocyanate
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Overview
Description
2-(Difluoromethoxy)phenyl isocyanate is a colorless liquid . It has a molecular weight of 185.13 and a molecular formula of F2CHOC6H4NCO .
Molecular Structure Analysis
The molecule consists of a phenyl ring attached to the isocyanate functional group . The N=C=O linkage is nearly linear . The C=N and C=O distances are respectively 1.195 and 1.173 Å .Chemical Reactions Analysis
Isocyanates, such as this compound, react with amines to give ureas . Similarly, they react with alcohols to form carbamates .Physical and Chemical Properties Analysis
This compound has a refractive index of 1.492 . It has a boiling point of 203°C and a density of 1.317 g/mL at 25°C .Scientific Research Applications
Polymer Synthesis and Structure Phenyl isocyanate derivatives, including those with substituents on the phenyl ring, have been extensively studied for their application in polymer synthesis. The novel optically active phenyl isocyanate derivatives have shown potential in forming polymers with unique helical conformations and specific optical properties, indicating that derivatives like 2-(Difluoromethoxy)phenyl isocyanate could be used in synthesizing polymers with tailored optical activities and structures for applications in materials science and nanotechnology (Hino, Maeda, & Okamoto, 2000).
Reactivity and Chemical Transformations Research into the reactivity of isocyanates with urethanes under high temperatures has highlighted the conditions for allophanate formation, providing insights into the chemical transformations that isocyanate derivatives can undergo. This knowledge is crucial for developing new materials and chemical synthesis processes, potentially including those involving this compound (Lapprand et al., 2005).
Applications in Energy Storage The aromatic isocyanates have been investigated for their role in improving the performance of Li-ion batteries, suggesting that isocyanate derivatives, by interacting with the solid electrolyte interface on graphite surfaces, can enhance the cycleability and efficiency of energy storage devices. This application area hints at the potential of this compound in battery technology and energy storage solutions (Zhang, 2006).
Catalysis and Chemical Synthesis Isocyanates, including phenyl isocyanate derivatives, have been employed as key intermediates in catalytic processes, such as the rhodium-catalyzed cycloaddition of alkynes with isocyanates to synthesize chemo-, regio-, and enantioselective 2-pyridones. These findings underscore the versatility of isocyanates in catalysis and organic synthesis, potentially extending to the catalytic applications of this compound (Tanaka, Wada, & Noguchi, 2005).
Mechanism of Action
Mode of Action
Isocyanates typically react with compounds containing active hydrogen atoms to form urethane or urea linkages .
Biochemical Pathways
Isocyanates can interfere with protein function through the formation of urethane or urea linkages .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Isocyanates can cause cellular damage through the formation of urethane or urea linkages with proteins, potentially leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Difluoromethoxy)phenyl isocyanate . For example, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity and stability .
Safety and Hazards
Properties
IUPAC Name |
1-(difluoromethoxy)-2-isocyanatobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-4-2-1-3-6(7)11-5-12/h1-4,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMTOGGFCDFRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369868 |
Source
|
Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186589-03-7 |
Source
|
Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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